Einecs 278-528-8

Description

Properties

CAS No. |

76713-19-4 |

|---|---|

Molecular Formula |

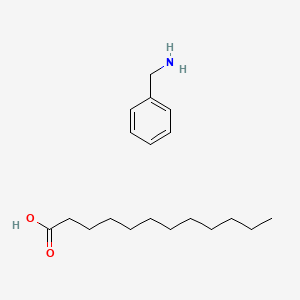

C19H33NO2 |

Molecular Weight |

307.5 g/mol |

IUPAC Name |

dodecanoic acid;phenylmethanamine |

InChI |

InChI=1S/C12H24O2.C7H9N/c1-2-3-4-5-6-7-8-9-10-11-12(13)14;8-6-7-4-2-1-3-5-7/h2-11H2,1H3,(H,13,14);1-5H,6,8H2 |

InChI Key |

IBLZPNXZXJIWKA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCC(=O)O.C1=CC=C(C=C1)CN |

Origin of Product |

United States |

Chemical Reactions Analysis

Einecs 278-528-8 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The specific reagents and conditions used in these reactions depend on the desired outcome. Common reagents may include oxidizing agents like potassium permanganate or reducing agents like sodium borohydride. The major products formed from these reactions vary based on the reaction conditions and the nature of the starting material.

Scientific Research Applications

Einecs 278-528-8 has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry. In chemistry, it may be used as a reagent or intermediate in the synthesis of other compounds. In biology and medicine, it could be involved in the development of pharmaceuticals or as a tool for studying biological processes. Industrial applications might include its use in the production of materials or as a component in various chemical processes.

Mechanism of Action

The mechanism of action of Einecs 278-528-8 involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context in which the compound is used. For example, in a biological setting, it may interact with enzymes or receptors, influencing cellular processes. In an industrial context, it might act as a catalyst or reactant in chemical reactions.

Comparison with Similar Compounds

Structural Insights :

- Chlorinated analogs (e.g., 918538-05-3) may exhibit higher environmental persistence, as seen in their lower solubility (Log S: -3.05) compared to non-halogenated counterparts .

Physicochemical and Toxicological Space

The ERGO dataset (28 reference substances) demonstrates that bioavailability-related properties (e.g., Log P, molecular weight) of EINECS compounds often cluster within defined ranges, enabling predictive modeling. For instance:

| Property | This compound (Hypothetical) | ERGO Reference Range | EINECS Subset Range |

|---|---|---|---|

| Molecular Weight | 180–220 g/mol | 150–300 g/mol | 100–400 g/mol |

| Log P | 2.5–3.5 | 1.0–4.0 | 0.5–5.0 |

| TPSA | 50–60 Ų | 40–80 Ų | 30–100 Ų |

Data adapted from ERGO vs. EINECS comparisons .

- This compound likely occupies a mid-range physicochemical space, balancing solubility and membrane permeability.

Predictive Toxicology via Read-Across

The RASAR (Read-Across Structure Activity Relationships) model uses 1,387 labeled Annex VI compounds to predict hazards for 33,000 EINECS substances. Key findings:

- Coverage Efficiency: A Tanimoto threshold of ≥70% ensures ~80% of EINECS compounds (including 278-528-8) are linked to at least one analog, enabling toxicity predictions for endpoints like acute oral toxicity or carcinogenicity .

- Limitations: Rare scaffolds (e.g., organometallics) may lack analogs, requiring bespoke testing .

Research Findings and Data Gaps

Preparation Methods

General Synthetic Route

The synthesis of diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide typically involves the following key steps:

Step 1: Preparation of 2,4,6-trimethylbenzoyl chloride

This acyl chloride is prepared by chlorination of 2,4,6-trimethylbenzoic acid using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride under reflux conditions.Step 2: Reaction with diphenylphosphine

The acyl chloride is then reacted with diphenylphosphine (Ph₂PH) or its derivatives under inert atmosphere to form the corresponding phosphine ketone intermediate.Step 3: Oxidation to phosphine oxide

The phosphine ketone intermediate is oxidized to the phosphine oxide using mild oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

This sequence ensures the formation of the target compound with high selectivity and purity.

Detailed Reaction Conditions

| Step | Reagents & Conditions | Purpose | Notes |

|---|---|---|---|

| 1 | 2,4,6-trimethylbenzoic acid + SOCl₂, reflux, 2-4 h | Formation of 2,4,6-trimethylbenzoyl chloride | Anhydrous conditions preferred to avoid hydrolysis |

| 2 | 2,4,6-trimethylbenzoyl chloride + diphenylphosphine, inert atmosphere (N₂ or Ar), 0-25°C, 3-6 h | Formation of diphenyl(2,4,6-trimethylbenzoyl)phosphine intermediate | Slow addition of acyl chloride to phosphine to control exotherm |

| 3 | Oxidation with H₂O₂ or m-CPBA, 0-25°C, 1-2 h | Conversion to phosphine oxide | Excess oxidant avoided to prevent overoxidation |

Alternative Synthetic Approaches

Direct one-pot synthesis: Some protocols combine the acyl chloride formation and phosphine reaction in a one-pot process to improve efficiency, though this requires precise control of reaction parameters.

Use of phosphine oxides as starting materials: In some cases, diphenylphosphine oxide derivatives are used directly with acyl chlorides under coupling conditions to form the target compound, bypassing the oxidation step.

Research Findings and Optimization

Yield and Purity

- Typical yields for the three-step synthesis range from 70% to 85%, depending on reaction scale and purification methods.

- Purity is commonly assessed by NMR spectroscopy and HPLC, with >98% purity achievable after recrystallization or chromatographic purification.

Reaction Mechanism Insights

- The nucleophilic attack of diphenylphosphine on the acyl chloride is the rate-determining step.

- Oxidation proceeds via formation of a phosphine oxide intermediate, which stabilizes the final product.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Stepwise synthesis (acyl chloride + diphenylphosphine + oxidation) | SOCl₂, Ph₂PH, H₂O₂ | Reflux, inert atmosphere, 0-25°C | High purity, well-established | Multi-step, requires careful handling of reagents |

| One-pot synthesis | 2,4,6-trimethylbenzoic acid, Ph₂PH, SOCl₂, oxidant | Controlled addition, inert atmosphere | Time-saving, less solvent use | Requires precise control, risk of side reactions |

| Direct coupling of phosphine oxide derivatives | Phosphine oxide, acyl chloride | Mild conditions | Bypasses oxidation step | Limited availability of starting materials |

Q & A

Basic Research Questions

Q. How can researchers determine the purity and structural identity of EINECS 278-528-8 for experimental validation?

- Methodological Answer : Use a combination of analytical techniques such as HPLC (for purity assessment), NMR spectroscopy (for structural elucidation), and mass spectrometry (for molecular weight confirmation). Cross-validate results with reference standards or literature data. Document retention times, spectral peaks, and fragmentation patterns systematically .

- Data Requirements : Include chromatograms, NMR spectra, and mass spectra in supplementary materials. Report solvent systems, instrument parameters, and calibration methods to ensure reproducibility .

Q. What experimental protocols are recommended for studying the physicochemical properties of this compound?

- Methodological Answer : Design experiments to measure solubility (e.g., shake-flask method in polar/non-polar solvents), stability (via accelerated degradation studies under varying pH/temperature), and partition coefficients (log P via octanol-water partitioning). Use validated OECD guidelines for standardization .

- Statistical Tools : Apply regression analysis for solubility curves and ANOVA for stability data to assess significance of environmental factors .

Q. How should researchers address inconsistencies in reported spectral data for this compound?

- Methodological Answer : Compare conflicting datasets (e.g., NMR or IR spectra) by re-examining experimental conditions (solvent, concentration, instrument calibration). Use computational tools like DFT simulations to predict spectral patterns and identify outliers .

- Validation Steps : Replicate experiments in triplicate and share raw data for peer verification. Cross-reference with databases like PubChem or Reaxys for consensus .

Advanced Research Questions

Q. What strategies can resolve contradictions in bioactivity data for this compound across different studies?

- Methodological Answer : Conduct meta-analysis of existing data to identify variables (e.g., cell lines, assay protocols, compound purity) contributing to discrepancies. Validate findings using orthogonal assays (e.g., enzymatic vs. cell-based) and include positive/negative controls .

- Data Integration : Create a comparative table summarizing assay conditions, IC50 values, and error margins. Use funnel plots to detect publication bias .

Q. How can researchers optimize synthetic pathways for this compound to improve yield and scalability in academic settings?

- Methodological Answer : Apply Design of Experiments (DoE) to test variables (catalyst loading, temperature, reaction time). Use green chemistry principles (e.g., solvent-free reactions or biocatalysis) to enhance sustainability. Characterize intermediates via TLC or GC-MS for real-time monitoring .

- Analytical Documentation : Report percent yields, enantiomeric excess (if applicable), and energy consumption metrics. Compare with industrial methods to highlight academic feasibility .

Q. What computational approaches are suitable for predicting the environmental fate of this compound?

- Methodological Answer : Use QSAR models to estimate biodegradation half-lives and bioaccumulation potential. Validate predictions with experimental data from soil/water microcosm studies. Incorporate molecular docking to assess interactions with ecological receptors (e.g., enzymes in aquatic organisms) .

- Data Sources : Cite parameters from EPI Suite or OPERA models and provide confidence intervals for predictions .

Methodological and Ethical Considerations

Q. How should researchers design a data management plan for long-term studies on this compound?

- Methodological Answer : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable). Use electronic lab notebooks (ELNs) for real-time data entry and version control. Archive raw data in repositories like Zenodo or Figshare with DOI assignments .

- Ethical Compliance : Address data privacy in collaborative studies and disclose conflicts of interest in publications .

Q. What statistical frameworks are appropriate for dose-response studies involving this compound?

- Methodological Answer : Use nonlinear regression (e.g., Hill equation) to model dose-response curves. Calculate EC50/LC50 values with 95% confidence intervals via bootstrapping. Validate assumptions (e.g., normality, homoscedasticity) using Shapiro-Wilk and Levene’s tests .

Tables for Data Reporting

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.